molecular formula C24H24N4O3S2 B12132438 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132438
M. Wt: 480.6 g/mol
InChI Key: LRUUNIRLKXLUSD-CYVLTUHYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Substituents: A 3-phenylpropyl group at position 3 of the thiazolidinone ring and a (2-hydroxyethyl)amino group at position 2 of the pyridopyrimidinone system.
  • Stereochemistry: The (Z)-configuration of the methylidene group bridging the pyridopyrimidinone and thiazolidinone rings, critical for molecular geometry and interactions .

Synthetic routes for analogous compounds (e.g., pyrido-pyrimidinones and thiazolidinones) typically involve condensation of aldehydes with aminopyrimidinones, followed by cyclization or functionalization steps .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-16-7-5-12-27-21(16)26-20(25-11-14-29)18(22(27)30)15-19-23(31)28(24(32)33-19)13-6-10-17-8-3-2-4-9-17/h2-5,7-9,12,15,25,29H,6,10-11,13-14H2,1H3/b19-15-

InChI Key

LRUUNIRLKXLUSD-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials may include pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone precursors. Common synthetic routes may involve:

  • Condensation reactions
  • Cyclization reactions
  • Functional group modifications

Reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Addition

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents
Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
2-[(2-Hydroxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 1-Phenylethyl (shorter alkyl chain) vs. 3-phenylpropyl Reduced lipophilicity compared to target
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidinone Chlorophenyl group at thiazolidinone position 3 Enhanced anti-inflammatory activity
6-{[1-Arylmethylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-ones Pyrimidine-4-one Aryl-methylidene substituents at position 6 Tunable electronic properties via aryl groups

Key Observations :

  • Alkyl Chain Length : The 3-phenylpropyl group in the target compound likely increases lipophilicity and membrane permeability compared to the 1-phenylethyl analogue .
  • Aromatic Substitutents: Chlorophenyl groups (as in pyrazolo-pyrimidinones) enhance anti-inflammatory activity but may reduce solubility .
Computational and Crystallographic Insights
  • Molecular Docking: Thiazolidinone derivatives with extended alkyl chains (e.g., 3-phenylpropyl) show stronger binding to hydrophobic enzyme pockets compared to shorter chains .
  • Crystallography : SHELX and WinGX/ORTEP are widely used for resolving anisotropic displacement parameters in similar heterocycles .

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